molecular formula C21H22N2O3 B11625945 methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11625945
M. Wt: 350.4 g/mol
InChI Key: XIAIRMJFNHYTJU-WQRHYEAKSA-N
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Description

Methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

methyl (4Z)-4-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C21H22N2O3/c1-12-6-8-17(9-7-12)23-13(2)10-16(15(23)4)11-18-19(21(25)26-5)14(3)22-20(18)24/h6-11H,1-5H3,(H,22,24)/b18-11-

InChI Key

XIAIRMJFNHYTJU-WQRHYEAKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=C(NC3=O)C)C(=O)OC)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=C(NC3=O)C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted pyrroles and aldehydes. The key steps may involve:

    Condensation Reactions: Combining substituted pyrroles with aldehydes under acidic or basic conditions.

    Cyclization: Formation of the pyrrole ring through cyclization reactions.

    Esterification: Introduction of the ester group through esterification reactions using alcohols and acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

Methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has various applications in scientific research, including:

    Medicinal Chemistry: Used as a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Studies: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Industrial Applications: Used in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation into DNA or RNA to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: A closely related compound with similar structure and properties.

    2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carboxylate: Another pyrrole derivative with distinct biological activities.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in research and industrial applications.

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